molecular formula C21H24N2O3S2 B2423885 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 863512-18-9

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2423885
CAS RN: 863512-18-9
M. Wt: 416.55
InChI Key: VVSUJNTXFIJTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazole derivatives have been synthesized by researchers for their diverse biological activities . The synthetic significance of thiazole derivatives has increased due to their recent medicinal applications as anticancer, antifungal, anti-inflammatory, antihypertensive, anti-HIV, anticonvulsant, and antidiabetic .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial Activity

Thiazoles are known for their antibacterial properties . The presence of the thiazole ring with variable substituents can affect the biological outcomes to a great extent .

Antifungal Activity

Thiazole derivatives have been reported to exhibit antifungal activities . The specific structure and substituents of the thiazole ring can influence its effectiveness against different types of fungi .

Anti-inflammatory Activity

Thiazoles have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antitumor Activity

Some thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity activity on three human tumor cell lines .

Antidiabetic Activity

Thiazoles have also been associated with antidiabetic activities . The specific structure and substituents of the thiazole ring can influence its effectiveness against diabetes .

Antiviral Activity

Thiazole derivatives have been reported to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs .

Antioxidant Activity

Thiazoles are known for their antioxidant properties . The presence of the thiazole ring with variable substituents can affect the biological outcomes to a great extent .

Neuroprotective Activity

Thiazoles have been found to exhibit neuroprotective properties . This makes them potential candidates for the development of new neuroprotective drugs .

Future Directions

The future directions in the research of thiazole compounds involve the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14-11-15(2)20(16(3)12-14)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSUJNTXFIJTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.